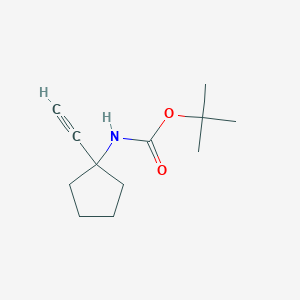
tert-Butyl (1-ethynylcyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-ethynylcyclopentyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an ethynyl group, and a cyclopentyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-ethynylcyclopentyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods: Industrial production methods for carbamates often involve the use of efficient and scalable processes. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide offers mild reaction conditions and short reaction times, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (1-ethynylcyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl (1-ethynylcyclopentyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it valuable for multi-step synthesis .
Biology and Medicine: Carbamates, including this compound, are studied for their potential use in drug development. They can act as enzyme inhibitors and have applications in the design of pharmaceuticals .
Industry: In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. They are also employed in the synthesis of polymers and other materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-ethynylcyclopentyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be removed under acidic conditions, restoring the free amine .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Comparison: tert-Butyl (1-ethynylcyclopentyl)carbamate is unique due to the presence of the ethynyl group and the cyclopentyl ring. These structural features provide distinct reactivity and steric properties compared to other carbamates, making it valuable for specific synthetic applications .
Propiedades
IUPAC Name |
tert-butyl N-(1-ethynylcyclopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-12(8-6-7-9-12)13-10(14)15-11(2,3)4/h1H,6-9H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAUHSDJGWFYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
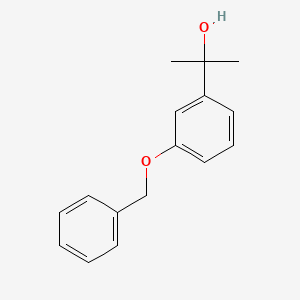
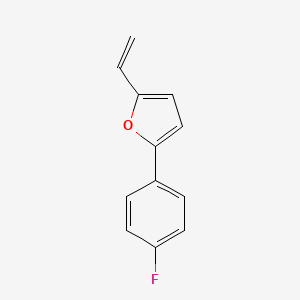
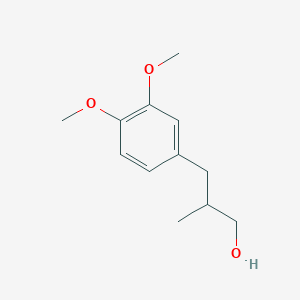
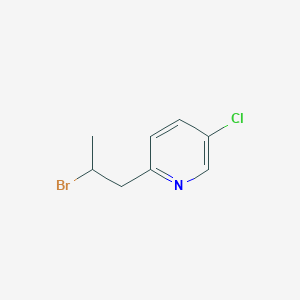

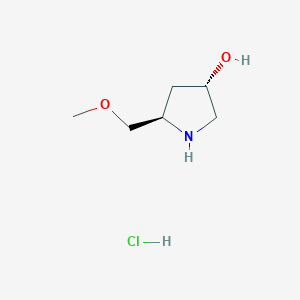
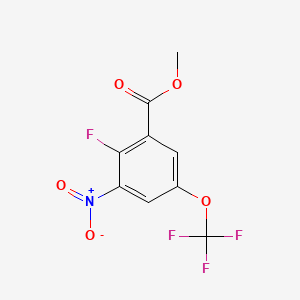

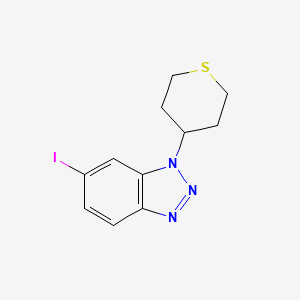
![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)
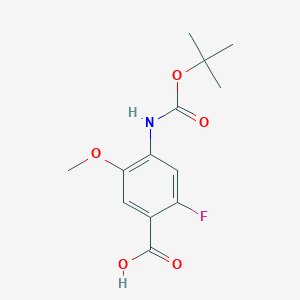
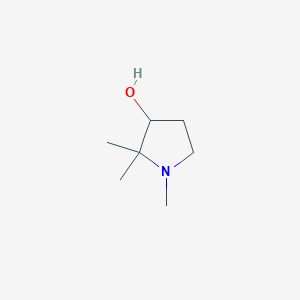
![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)
